1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)-1-(3,4,5-trimethoxybenzyl)thiourea
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Overview
Description
1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)-1-(3,4,5-trimethoxybenzyl)thiourea is a complex organic compound that features a thiourea functional group. This compound is characterized by its intricate structure, which includes multiple methoxy groups and an indole moiety. The presence of these functional groups suggests potential biological activity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)-1-(3,4,5-trimethoxybenzyl)thiourea typically involves multiple steps:
Formation of the Indole Derivative: The initial step involves the synthesis of the indole derivative, 5-methoxy-2-methyl-1H-indole. This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Alkylation: The indole derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Thiourea Formation: The key step involves the reaction of the alkylated indole with 3-methoxyphenyl isothiocyanate and 3,4,5-trimethoxybenzylamine under mild conditions to form the thiourea linkage.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, purification techniques such as recrystallization or chromatography, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)-1-(3,4,5-trimethoxybenzyl)thiourea can undergo various chemical reactions:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thiourea group can be reduced to form thiols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of thiols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)-1-(3,4,5-trimethoxybenzyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, possibly interacting with various biological targets.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)-1-(3,4,5-trimethoxybenzyl)thiourea is not fully understood but is believed to involve:
Molecular Targets: Potential targets include enzymes, receptors, and other proteins.
Pathways: The compound may modulate signaling pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)thiourea: Lacks the 3,4,5-trimethoxybenzyl group.
1-(2-(5-methoxy-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)-1-(3,4,5-trimethoxybenzyl)thiourea: Lacks the methyl group on the indole ring.
Uniqueness
The unique combination of methoxy groups and the thiourea linkage in 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)-1-(3,4,5-trimethoxybenzyl)thiourea may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O5S/c1-19-24(25-17-23(35-3)10-11-26(25)31-19)12-13-33(30(39)32-21-8-7-9-22(16-21)34-2)18-20-14-27(36-4)29(38-6)28(15-20)37-5/h7-11,14-17,31H,12-13,18H2,1-6H3,(H,32,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAHTKZRJZIJDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC(=C(C(=C3)OC)OC)OC)C(=S)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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